5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one
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Overview
Description
5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone ring. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds under acidic or basic conditions. One common method is the reaction of 2-amino-2-methyl-1-propanol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives with functional groups introduced through substitution reactions.
Scientific Research Applications
5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The oxazolidinone ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-isopropyloxazole
- 4,5-Dimethyl-2-propyl-1,3-oxazole
- 5,5-Dimethyl-1,3-dioxane-2-one
Uniqueness
5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one is unique due to its specific structural features, which provide distinct reactivity and stability compared to other similar compounds. Its ability to act as a chiral auxiliary and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICFUFOXXNIZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=O)N1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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